

The Open-Chain Architect: A Technical Guide to Bafilomycin D

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Compound of Interest

Compound Name: *bafilomycinD*

Cat. No.: *B1264129*

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Executive Summary

Bafilomycin D (CAS: 98813-13-9) is a specialized plecomacrolide antibiotic produced by *Streptomyces* species (e.g., *S. griseus*, *S. sp.*[1][2] YIM56209).[1][3] While its congener, Bafilomycin A1, is the gold standard for Vacuolar H⁺-ATPase (V-ATPase) inhibition, Bafilomycin D represents a distinct structural subclass.[1]

Unlike the hemiketal-cyclized side chain of Bafilomycin A1, Bafilomycin D is characterized by an open-chain polyene side arm.[1] This structural divergence imparts unique stability profiles and altered binding kinetics to the V-ATPase

domain, making it a critical tool for researchers investigating the structure-activity relationships (SAR) of macrolide inhibitors.[1]

Structural Anatomy & Physicochemical Profile[1][3] [4]

Chemical Identity

Bafilomycin D is a 16-membered macrolactone featuring a tetraene system within the ring and a linear, poly-functionalized side chain.[1]

Property	Specification
IUPAC Name	(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(1S,2R,3S,5E,7S,8R)-2,8-dihydroxy-1,3,7,9-tetramethyl-4-oxo-5-decen-1-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Molecular Formula	
Molecular Weight	604.82 g/mol
Stereochemistry	Multiple chiral centers (7R, 8S, 9S, 15S, 16R, etc.); specific rotation is critical for biological activity.[1][3][4][5]
Solubility	Soluble in DMSO, Methanol, Ethanol, DMF.[1][2][5] Insoluble in water.[1]
Appearance	White to pale yellow solid/powder.[1]

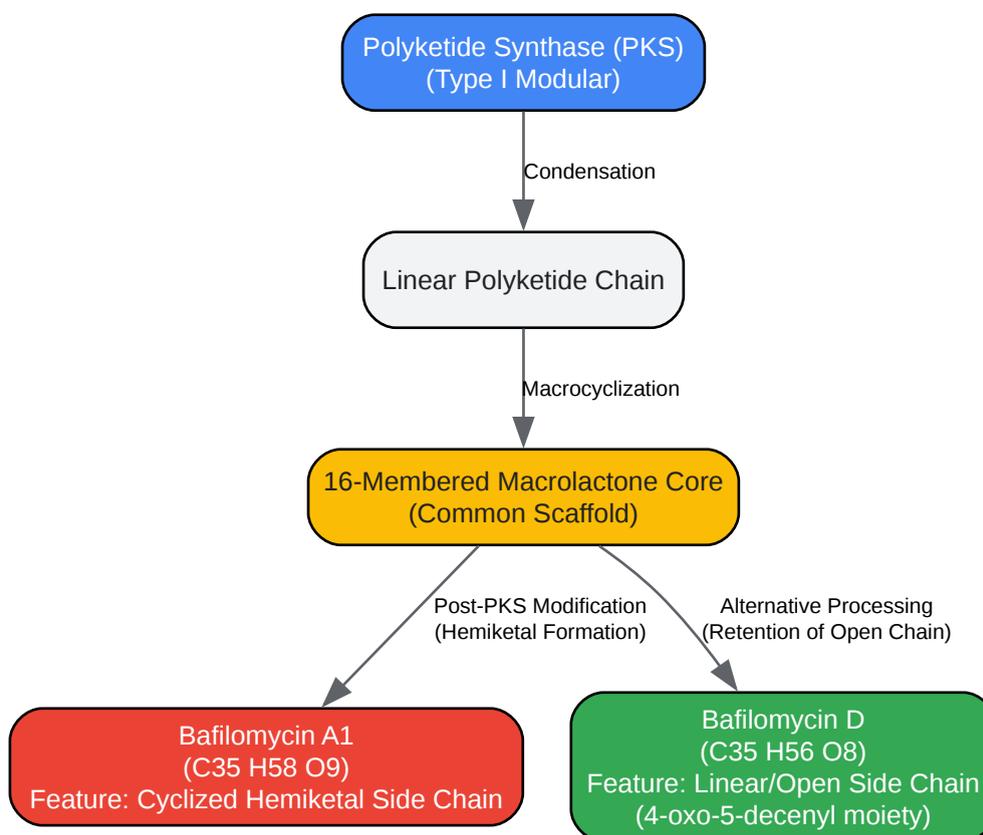
The "Open-Chain" Distinction

The defining feature of Bafilomycin D is the absence of the tetrahydropyran (hemiketal) ring found in Bafilomycin A1.[1]

- Bafilomycin A1: The side chain contains a -hydroxy- -keto moiety that cyclizes to form a six-membered hemiketal ring.[1]
- Bafilomycin D: The side chain remains linear (open).[1][2] It contains a C4-oxo group and a C2-hydroxyl group that do not cyclize, often due to specific unsaturation (C5-C6 double bond) or stereochemical constraints preventing the hemiketal formation.[1]

Structural Visualization (DOT)

The following diagram illustrates the hierarchical relationship and structural divergence within the Bafilomycin family.



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Figure 1: Structural divergence of Bafilomycin D arising from the common polyketide scaffold.
[1]

Mechanism of Action: V-ATPase Inhibition[1][4][5][6] [7][8]

Bafilomycin D acts as a potent inhibitor of the Vacuolar

-ATPase (V-ATPase), a multi-subunit enzyme responsible for acidifying intracellular compartments (lysosomes, endosomes).[1]

Binding Dynamics

- Target: The

domain (membrane-spanning sector), specifically the interface of the c-subunits (proteolipid ring).[1]

- Interaction: The macrolactone ring binds hydrophobically to the transmembrane helices of the c-ring.[1]
- Effect: This binding sterically hinders the rotation of the c-ring relative to the subunit a, thereby halting proton translocation.[1][4]
- Potency vs. A1: While Bafilomycin A1 is often cited with a

in the low nanomolar range (<10 nM), Bafilomycin D exhibits variable potency depending on the cell line, often ranging from 10–100 nM.[1] The open side chain alters the binding affinity slightly but retains high selectivity for V-ATPase over P-type ATPases.[1]

Experimental Protocols (Self-Validating)

Protocol 1: Structural Verification (Differentiation from A1)

Objective: To confirm the identity of Bafilomycin D and ensure it has not degraded or cyclized into an A1-like analog.[1]

Methodology: Comparative

-NMR

- Solvent: Dissolve 0.5 mg of sample in 500

L of

(Methanol-d4) or

.

- Acquisition: Run a standard 500 MHz proton spectrum.
- Diagnostic Signals (The Checkpoint):
 - Bafilomycin A1: Look for the hemiketal proton signal (typically a multiplet around 3.5 - 4.0 ppm corresponding to the methine in the tetrahydropyran ring) and the specific shifts of the isopropyl group attached to the ring.[1]

- Bafilomycin D:[1][2][3][5][6][7] Confirm the absence of the hemiketal ring signals.[1] Look for distinct olefinic protons in the side chain (C5-C6 alkene) around 5.5 - 6.5 ppm, which differ in multiplicity due to the linear geometry.
- Validation: The integration of the methoxy groups (~3.2-3.5 ppm) should remain consistent (two -OCH₃ groups).[1]

Protocol 2: V-ATPase Inhibition Assay (Functional Validation)

Objective: To quantify the bioactivity of Bafilomycin D using a pH-sensitive probe (Acridine Orange or LysoTracker).[1]

Reagents:

- HeLa or MCF-7 cells.[1]
- Bafilomycin D (Stock: 10 M in DMSO).[1]
- Acridine Orange (AO) (Stock: 5 mg/mL).[1]
- Fluorescence Microplate Reader (Ex/Em: 490/530 nm for green, 490/650 nm for red).[1]

Workflow:

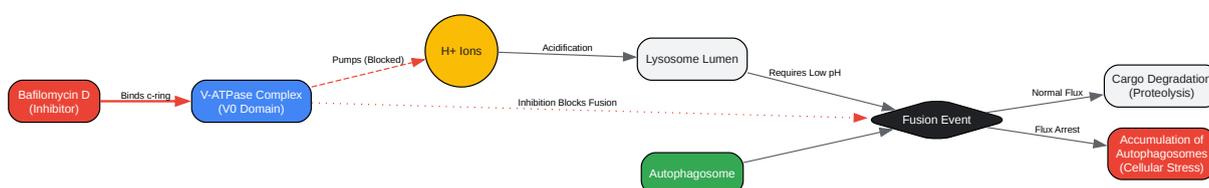
- Seeding: Plate cells at _____ cells/well in a 96-well plate. Incubate 24h.
- Treatment: Treat cells with Bafilomycin D in a dose-response curve (0, 1, 10, 50, 100, 500 nM).[1] Include Bafilomycin A1 (100 nM) as a positive control.[1]
- Incubation: Incubate for 1 hour at 37°C.
- Staining: Add Acridine Orange (final conc. 5

g/mL) for 15 mins.

- Wash: Wash 3x with PBS to remove background AO.[1]
- Read: Measure fluorescence.
 - Mechanism:[1][4][5][8][9] AO accumulates in acidic lysosomes (protonated form) and fluoresces Red.[1] In neutral cytosol, it fluoresces Green.[1]
 - Readout: V-ATPase inhibition leads to lysosomal alkalinization.[1]
- Calculation: Calculate the Red/Green ratio.
 - Pass Criteria: Bafilomycin D treated wells must show a statistically significant decrease in the Red/Green ratio compared to vehicle (DMSO) control, indicating loss of lysosomal acidity.[1]

Pathway Visualization

The following diagram details the cellular impact of Bafilomycin D inhibition on the autophagic flux.



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Figure 2: Mechanism of Bafilomycin D-induced autophagy arrest via V-ATPase blockade.[1]

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